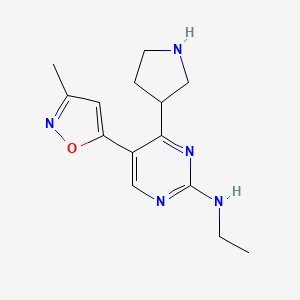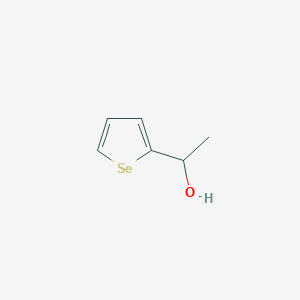
1-(Selenophen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Selenophen-2-yl)ethanol is an organoselenium compound featuring a selenophene ring attached to an ethanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Selenophen-2-yl)ethanol typically involves the reaction of selenophene with ethylene oxide or ethylene glycol under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the selenophene, followed by nucleophilic attack on ethylene oxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Selenophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenophene-2-carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can yield selenophen-2-ylmethanol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the selenophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenophene-2-carboxylic acid .
Applications De Recherche Scientifique
1-(Selenophen-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organoselenium compounds.
Biology: Studies have shown its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism by which 1-(Selenophen-2-yl)ethanol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Thiophene-2-ethanol: Similar in structure but contains sulfur instead of selenium.
Furan-2-ethanol: Contains oxygen instead of selenium.
Pyrrole-2-ethanol: Contains nitrogen instead of selenium.
Uniqueness: 1-(Selenophen-2-yl)ethanol is unique due to the presence of selenium, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H8OSe |
|---|---|
Poids moléculaire |
175.10 g/mol |
Nom IUPAC |
1-selenophen-2-ylethanol |
InChI |
InChI=1S/C6H8OSe/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 |
Clé InChI |
SJNNGJABYGSZML-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C[Se]1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


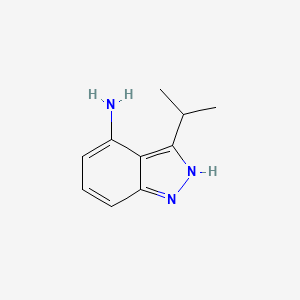
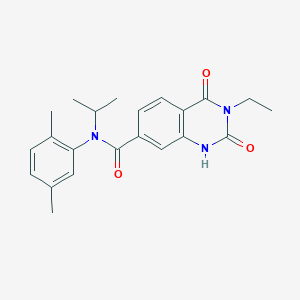
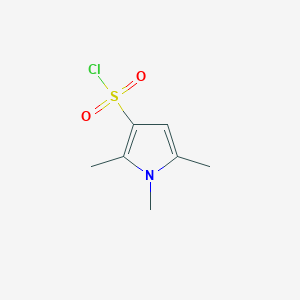
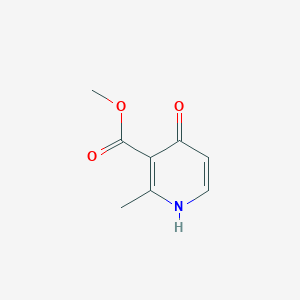
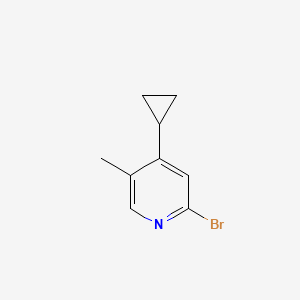
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)

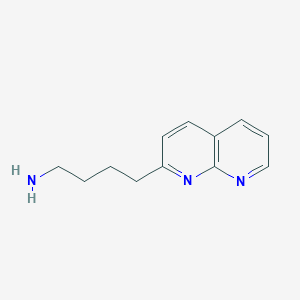
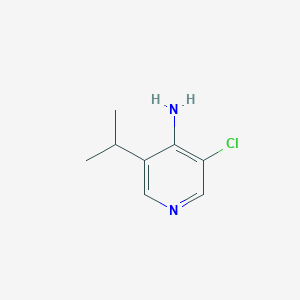
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)
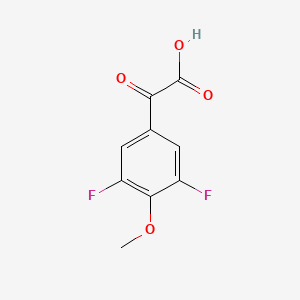
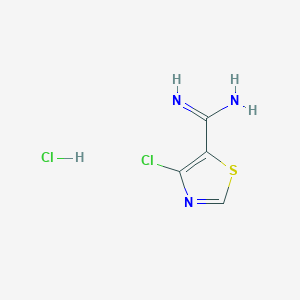
![4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)
